1-Deoxy-D-tagatose
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Overview
Description
1-Deoxy-D-tagatose is a rare sugar, classified as a deoxygenated monosaccharide It is structurally similar to D-tagatose but lacks one oxygen atom This compound is not commonly found in nature and must be synthesized through chemical or enzymatic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-tagatose can be synthesized from D-galactose through a series of chemical reactions. One common method involves the Amadori rearrangement, where D-galactose reacts with an amine to form an intermediate, which is then converted to this compound . The reaction conditions typically involve elevated temperatures and specific pH levels to facilitate the rearrangement.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as D-tagatose 3-epimerase and ribitol dehydrogenase can be used to convert substrates like D-galactose or fucose into this compound . These processes are advantageous due to their specificity and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-D-tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or amines under controlled temperatures and pH.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted compounds .
Scientific Research Applications
1-Deoxy-D-tagatose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies and metabolic research.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
The mechanism by which 1-Deoxy-D-tagatose exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes like β-glucosidase and fructokinase, affecting sugar metabolism . Additionally, it can interfere with carbohydrate absorption in the gastrointestinal tract, thereby modulating blood sugar levels .
Comparison with Similar Compounds
1-Deoxy-D-tagatose is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
D-tagatose: A ketohexose with similar sweetness but different metabolic effects.
D-sorbose: Another rare sugar with distinct enzymatic pathways.
L-ribose: Used in pharmaceutical applications but differs in its structural configuration.
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
IXDZFGATLNCIOI-PBXRRBTRSA-N |
Isomeric SMILES |
CC(=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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